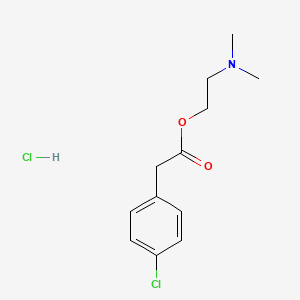
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride
Vue d'ensemble
Description
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride, also known as DMAA, is a chemical compound that has been widely used in scientific research due to its pharmacological properties. DMAA is a synthetic organic compound that belongs to the class of amphetamines and has been used as a stimulant, appetite suppressant, and decongestant.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of the sympathetic nervous system, which results in the stimulant effect of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride also acts as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been shown to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and respiratory rate. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride also increases the release of glucose from the liver, which can lead to hyperglycemia. Additionally, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been shown to increase the levels of certain hormones such as cortisol and adrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride is also readily available and affordable. However, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has some limitations for lab experiments. It has been classified as a controlled substance in some countries, which makes it difficult to obtain. Additionally, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been associated with some adverse effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride. One direction is to investigate the potential therapeutic uses of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride, such as in the treatment of obesity or attention deficit hyperactivity disorder. Another direction is to explore the potential adverse effects of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride and develop strategies to mitigate them. Additionally, further research is needed to understand the mechanism of action of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride and its interactions with other compounds.
Conclusion
In conclusion, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride is a synthetic organic compound that has been widely used in scientific research due to its pharmacological properties. The synthesis of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride involves the reaction between 4-chlorophenylacetic acid and dimethylaminoethyl chloride hydrochloride. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been used as a stimulant, appetite suppressant, and decongestant. The mechanism of action of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride involves the release of neurotransmitters in the brain. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has various biochemical and physiological effects on the body, and it has both advantages and limitations for use in lab experiments. There are several future directions for research on 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride, including investigating its therapeutic uses and adverse effects.
Applications De Recherche Scientifique
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been used in various scientific research studies due to its pharmacological properties. It has been shown to have a stimulant effect on the central nervous system, similar to other amphetamines. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has also been found to have an appetite suppressant effect, which makes it useful in the treatment of obesity. Additionally, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been used as a decongestant due to its ability to constrict blood vessels in the nasal mucosa.
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-14(2)7-8-16-12(15)9-10-3-5-11(13)6-4-10;/h3-6H,7-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUQFKVCHNNNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl 2-(4-chlorophenyl)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4018388.png)
![1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione](/img/structure/B4018391.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4018392.png)
![3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4018399.png)
![2-[1-methyl-2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018402.png)
![2-[3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018419.png)
![N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4018434.png)

![N-(2-furylmethyl)-N-[3-(2-furyl)-4-phenylbutyl]propanamide](/img/structure/B4018448.png)
![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4018451.png)

![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4018462.png)
![methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4018466.png)